Fmoc-(Dmb)Leu-OH

Overview

Description

“Fmoc-(Dmb)Leu-OH” is a derivative used in the Fmoc-SPPS (Fmoc solid-phase peptide synthesis) of backbone-protected peptides . The introduction of Dmb (2,4-dimethoxybenzyl) at appropriate positions prevents the aggregation of the growing peptide chain . It has the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly .

Synthesis Analysis

“Fmoc-(Dmb)Leu-OH” dipeptides are extremely easy to use. Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of the standard TFA-mediated cleavage reaction .

Molecular Structure Analysis

The empirical formula of “Fmoc-(Dmb)Leu-OH” is C32H36N2O7 and it has a molecular weight of 560.64 g/mol .

Chemical Reactions Analysis

“Fmoc-(Dmb)Leu-OH” is used in the Fmoc solid-phase peptide synthesis . It is suitable for the reaction type of Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

“Fmoc-(Dmb)Leu-OH” appears as a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of -30.0 - -25.0 ° . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .

Scientific Research Applications

-

Peptide Synthesis

- Fmoc-(Dmb)Leu-OH is used in the field of peptide synthesis .

- It is an excellent reagent for enhancing the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . Like the analogous Hmb derivative Fmoc-(FmocHmb)Gly-OH, the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .

- Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . Removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .

- The use of Fmoc-(Dmb)Leu-OH in peptide synthesis results in better and more predictable acylation and deprotection kinetics, enhanced reaction rates, and improved yields of crude products .

-

Synthesis of Difficult and Aspartimide-Prone Sequences

- Fmoc-(Dmb)Leu-OH is used in the synthesis of difficult and aspartimide-prone sequences .

- It has been used to alleviate some of the shortcomings of other methods, and has been tested in the synthesis of a number of challenging hydrophobic peptides .

- The efficiency of N-Dmb against N-Hmb backbone protection in preventing aspartimide formation in the Fmoc SPPS of peptides containing the Asp-Gly sequence has also been compared .

- The use of Fmoc-(Dmb)Leu-OH in this context has shown promising results, with improved synthetic efficiency observed .

-

Synthesis of Dmb Dipeptides

- Fmoc-(Dmb)Leu-OH is used in the synthesis of Dmb dipeptides .

- The introduction of Dmb at appropriate positions prevents aggregation of the growing peptide chain .

- This is particularly useful in solid-phase peptide synthesis (SPPS), where aggregation can lead to incomplete reactions and lower yields .

-

Synthesis of Functionalized α-Amino Acid Hydrochloride Salts

- Fmoc-(Dmb)Leu-OH can be used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .

- This application is particularly useful in the field of medicinal chemistry, where these oligopeptides can be used as building blocks for the synthesis of bioactive compounds .

-

Synthesis of Leucine-Containing Peptides

-

Synthesis of Dmb Dipeptides

- Fmoc-(Dmb)Leu-OH is used in the synthesis of Dmb dipeptides .

- The introduction of Dmb at appropriate positions prevents aggregation of the growing peptide chain .

- This is particularly useful in solid-phase peptide synthesis (SPPS), where aggregation can lead to incomplete reactions and lower yields .

-

Synthesis of Functionalized α-Amino Acid Hydrochloride Salts

- Fmoc-(Dmb)Leu-OH can be used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .

- This application is particularly useful in the field of medicinal chemistry, where these oligopeptides can be used as building blocks for the synthesis of bioactive compounds .

-

Synthesis of Leucine-Containing Peptides

Safety And Hazards

Future Directions

“Fmoc-(Dmb)Leu-OH” dipeptides offer the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . They are extremely easy to use and standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction . This suggests potential future applications in the field of peptide synthesis.

properties

IUPAC Name |

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSOWMLPKHDMHL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137897 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(Dmb)Leu-OH | |

CAS RN |

1425938-65-3 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

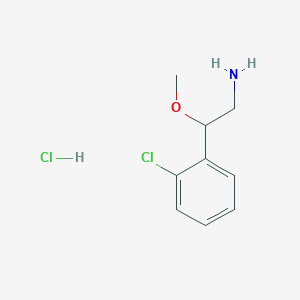

![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)

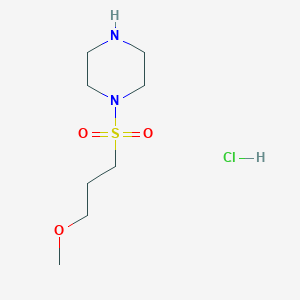

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)